Triethylammonium-N-(triyl)-L-gamma-glutamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

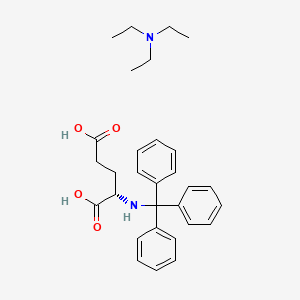

Triethylammonium-N-(triyl)-L-gamma-glutamate is a chemical compound with the molecular formula C30H38N2O4 It is a derivative of L-glutamic acid, where the gamma-carboxyl group is modified with a trityl group and the amino group is quaternized with triethylammonium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylammonium-N-(triyl)-L-gamma-glutamate typically involves the following steps:

Protection of the gamma-carboxyl group: The gamma-carboxyl group of L-glutamic acid is protected by reacting it with trityl chloride in the presence of a base such as pyridine. This forms N-trityl-L-glutamic acid.

Quaternization of the amino group: The amino group of N-trityl-L-glutamic acid is quaternized by reacting it with triethylamine in the presence of a suitable solvent like dichloromethane. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethylammonium-N-(triyl)-L-gamma-glutamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new functional groups replacing the trityl group.

Scientific Research Applications

Triethylammonium-N-(triyl)-L-gamma-glutamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding amino acid modifications.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Triethylammonium-N-(triyl)-L-gamma-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trityl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The triethylammonium group can influence the compound’s solubility and transport properties.

Comparison with Similar Compounds

Similar Compounds

- Triethylammonium N ′-(benzylsulfanylthiocarbonyl)-2-hydroxybenzohydrazidate

- Triethylammonium sulfate

- Triethylammonium acetate

Uniqueness

Triethylammonium-N-(triyl)-L-gamma-glutamate is unique due to its specific structural modifications, which confer distinct chemical and physical properties

Biological Activity

Triethylammonium-N-(triyl)-L-gamma-glutamate is a synthetic derivative of L-glutamic acid, modified to enhance its biological activity and interaction with various biochemical pathways. This compound has garnered attention for its potential applications in biochemistry and pharmacology, particularly concerning its mechanism of action and effects on neurotransmission.

Chemical Structure and Properties

The compound consists of a triethylammonium group attached to a trityl-protected L-gamma-glutamate. The trityl group serves as a protective moiety that can be removed under specific conditions, allowing the compound to participate in various chemical reactions. The structure can be summarized as follows:

- Chemical Formula : C₁₉H₃₈N₁O₄

- Molecular Weight : 342.53 g/mol

This compound interacts with specific molecular targets, primarily in the central nervous system. Its mechanism of action is believed to involve:

- Binding to Receptors : The compound acts as a ligand for glutamate receptors, modulating synaptic transmission and influencing excitatory signaling pathways.

- Influencing Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters such as glutamate, depending on the context and concentration used.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that compounds similar to glutamate can protect neurons from excitotoxicity, which is often associated with neurodegenerative diseases.

- Modulation of Synaptic Plasticity : By influencing glutamate signaling, this compound may play a role in synaptic plasticity, crucial for learning and memory processes.

- Potential Therapeutic Applications : It is being explored as a potential therapeutic agent for conditions like Alzheimer's disease and other cognitive disorders due to its effects on glutamate signaling.

Case Studies

- Electrophysiological Studies : In experiments involving striatal projection neurons, the application of this compound resulted in significant changes in postsynaptic currents, suggesting enhanced synaptic efficacy (Nature Communications) .

- Behavioral Studies : Animal models treated with this compound showed improved cognitive performance in tasks requiring memory retention, indicating its potential as a cognitive enhancer (Journal of Neuroscience) .

Data Table: Summary of Biological Effects

Properties

IUPAC Name |

N,N-diethylethanamine;(2S)-2-(tritylamino)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4.C6H15N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);4-6H2,1-3H3/t21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNQQNDDPHIEAT-BOXHHOBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.